Furan-2-carboxaldehyde, (2-imidazolin-2-yl)hydrazone
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Overview
Description
2-(2-(Furan-2-ylmethylene)hydrazinyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features both furan and imidazole rings
Preparation Methods
The synthesis of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-4,5-dihydro-1H-imidazole typically involves the condensation reaction between furan-2-carbaldehyde and 4,5-dihydro-1H-imidazole-2-hydrazine. The reaction is usually carried out in an ethanol solution, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-(Furan-2-ylmethylene)hydrazinyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Complexation: It can form complexes with metal ions, which can be useful in coordination chemistry.
Scientific Research Applications
2-(2-(Furan-2-ylmethylene)hydrazinyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer, antibacterial, and antifungal activities.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: Its ability to form metal complexes makes it useful in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-4,5-dihydro-1H-imidazole involves its interaction with biological molecules. The furan ring can participate in π-π interactions, while the imidazole ring can act as a hydrogen bond donor or acceptor. These interactions can disrupt the function of proteins and enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds include other furan and imidazole derivatives, such as:
Furan-2-carbaldehyde: A precursor in the synthesis of the compound.
4,5-Dihydro-1H-imidazole-2-hydrazine: Another precursor.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A related compound with similar biological activities.
2-(2-(Furan-2-ylmethylene)hydrazinyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of furan and imidazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C8H10N4O/c1-2-7(13-5-1)6-11-12-8-9-3-4-10-8/h1-2,5-6H,3-4H2,(H2,9,10,12)/b11-6+ |
InChI Key |
XSNRWWJSBQHAIE-IZZDOVSWSA-N |
Isomeric SMILES |
C1CN=C(N1)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1CN=C(N1)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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